N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Description
N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole-containing acetamide derivative characterized by a cyclopropyl group at the nitrogen atom and a 4-methylbenzylthio substituent on the thiazole ring.
The synthesis of this compound involves coupling 2-chloro-N-cyclopropylacetamide with a mercapto-triazolylmethylbenzothiazole intermediate in the presence of Cs₂CO₃ and NaI in dry methanol, yielding a white solid with 71% efficiency .
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-11-2-4-12(5-3-11)9-20-16-18-14(10-21-16)8-15(19)17-13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJNUGYXBDXYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the 4-Methylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the thiazole ring with 4-methylbenzylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the sulfur atom in the 4-methylbenzylthio group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carbonyl group in the acetamide moiety.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, especially at the 5-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl and 4-methylbenzylthio groups may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of thiazole- and acetamide-containing derivatives. Key structural analogs include:
Compound 8 (N-cyclopropyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Key Differences : Replaces the 4-methylbenzylthio group with a benzo[d]thiazol-2(3H)-one-linked triazole moiety.
N-(4-Methoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS 941875-87-2)
- Key Differences : Substitutes the cyclopropyl group with a 4-methoxyphenyl group.
- Properties : Molecular formula C₂₀H₂₀N₂O₂S₂ (MW 384.5). The methoxy group may enhance electron-donating effects compared to the cyclopropyl’s steric constraint .
Compounds 23–27 from
- Examples: Compound 23: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide. Compound 26: N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide.
- Key Differences: Feature triazinoindole-thio groups instead of thiazole rings. All analogs exhibit ≥95% purity, suggesting robust synthetic protocols .
Comparative Data Table
Functional Group Impact on Properties
- Thiazole vs.
- N-Substituents: Cyclopropyl (target) provides steric hindrance, whereas 4-methoxyphenyl (CAS 941875-87-2) introduces electron-donating effects.
- Thioether Linkages: The 4-methylbenzylthio group in the target compound may enhance lipophilicity compared to triazinoindole-thio groups, which could influence pharmacokinetics .
Biological Activity
N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, including anticancer, antimicrobial, and metabolic effects. This article reviews the biological activity of this compound based on available research findings, case studies, and synthesis methodologies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 318.5 g/mol. Its structural characteristics include a thiazole ring substituted with a methylbenzyl thio group and a cyclopropyl acetamide moiety, which may be responsible for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.5 g/mol |
| CAS Number | 941947-82-6 |
Target of Action : Thiazole derivatives, including this compound, are known to interact with various biological targets. They often exhibit their effects through modulation of enzyme activity, receptor interaction, and influence on cellular signaling pathways.
Mode of Action : The biological outcomes associated with this compound are influenced significantly by the substituents on the thiazole ring. The presence of the 4-methylbenzyl thio group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Biological Activities
-
Anticancer Activity :
- Recent studies have indicated that thiazole derivatives can induce apoptosis in cancer cells through various signaling pathways. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against several cancer cell lines, including HeLa and A549 cells .
- Case Study : A derivative with similar structural features exhibited IC50 values lower than standard chemotherapeutics like irinotecan, suggesting enhanced efficacy in targeting cancer cells .
-
Antimicrobial Activity :
- Thiazole compounds have been evaluated for their antibacterial properties against various strains of bacteria. Preliminary tests suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria .
- Research Findings : In vitro assays showed that certain thiazole derivatives inhibited bacterial growth effectively at concentrations comparable to established antibiotics .
-
Metabolic Effects :
- Compounds in this class have been studied for their potential to modulate metabolic pathways, particularly in insulin resistance models. Some derivatives have shown promising results in enhancing glucose uptake in insulin-resistant cells .
- Mechanism Insight : These compounds may influence lipid metabolism and reduce hyperglycemia in animal models, indicating potential applications in treating metabolic disorders such as type 2 diabetes .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Starting Materials : The synthesis begins with 4-methylbenzyl chloride reacting with thioacetamide to form an intermediate.
- Reaction Conditions : This intermediate is subsequently reacted with cyclopropanecarboxylic acid derivatives under basic conditions, often utilizing solvents like ethanol or methanol at elevated temperatures.
- Purification Techniques : Final purification is usually achieved through recrystallization or chromatography to ensure high purity of the product.
Q & A
Q. Methodology :
- Key steps :
- Thiazole core formation : React 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide-thiazole backbone .
- Thioether linkage : Introduce the (4-methylbenzyl)thio group via nucleophilic substitution using a thiol (e.g., 4-methylbenzyl mercaptan) and a halogenated thiazole intermediate.
- Cyclopropane incorporation : Use cyclopropane-carboxylic acid derivatives or cyclopropanation agents (e.g., trimethylsulfoxonium iodide) under basic conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
Basic: How is structural confirmation achieved for this compound?
Q. Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Identify cyclopropane protons (δ 0.8–1.2 ppm), thiazole C-S (δ 160–170 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) .
- X-ray crystallography : Resolve bond lengths (e.g., C-N in cyclopropane: ~1.47 Å) and dihedral angles to confirm stereoelectronic effects .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Q. Methodology :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) .
- Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks.
Advanced: How can reaction yields be optimized for the thioether coupling step?
Q. Methodology :
- Catalyst screening : Test Pd(0) complexes or CuI for Ullmann-type coupling .
- Solvent effects : Compare DMF (polar aprotic) vs. THF (low polarity) on reaction kinetics.
- Temperature : Optimize between 60–100°C (Table 1).
Table 1 : Yield Optimization for Thioether Formation
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 80 | 72 |
| Pd(PPh₃)₄ | THF | 60 | 65 |
| None | DMSO | 100 | 48 |
Advanced: How do substituent modifications impact biological activity (SAR)?
Q. Methodology :
- Thiazole modifications : Replace 4-methylbenzyl with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups .
- Cyclopropane replacement : Test cyclobutane or acyclic analogs to assess ring strain effects .
- Thioether vs. sulfone : Compare bioactivity to evaluate sulfur oxidation state’s role .
Table 2 : SAR of Thiazole Derivatives
| Substituent | Antimicrobial MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| 4-Methylbenzylthio | 8.2 | 12.4 |
| 4-Nitrobenzylthio | 4.1 | 8.9 |
| 4-Methoxybenzylthio | 16.7 | 18.3 |
Advanced: What computational tools predict binding modes with biological targets?
Q. Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase) .
- DFT calculations : Analyze electron density maps (B3LYP/6-31G*) to assess cyclopropane ring strain and charge distribution .
Advanced: How to resolve contradictions in reported biological data?
Q. Methodology :
- Reproducibility : Replicate assays across ≥3 independent labs with standardized protocols.
- Purity verification : HPLC-MS (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase activity) with cell-based viability assays.
Advanced: How to assess compound stability under physiological conditions?
Q. Methodology :
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and monitor decomposition via LC-MS .
- Thermal stability : TGA/DSC to determine melting points and decomposition thresholds (>200°C typical for thiazoles) .
Advanced: What isotopic labeling strategies elucidate metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
